molecular formula C8H8N2O4S B027692 2-((3-Nitropyridin-2-yl)thio)propanoic acid CAS No. 100638-02-6

2-((3-Nitropyridin-2-yl)thio)propanoic acid

Cat. No. B027692
M. Wt: 228.23 g/mol
InChI Key: MUDNTVKNHDLQJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves condensation reactions and the use of nitro-substituted CH acids. For example, geminally activated nitro dienes were synthesized through the condensation of specific aldehydes with nitro-substituted CH acids, confirmed by NMR and IR spectroscopy (Baichurin et al., 2019). Similarly, derivatives of propanoic acid were synthesized using thiourea and substituted aldehyde, indicating a pathway that might be relevant for synthesizing "2-((3-Nitropyridin-2-yl)thio)propanoic acid" (Mokale et al., 2010).

Molecular Structure Analysis

The structure of related compounds has been elucidated using spectroscopic methods. For instance, the molecular structure of certain nitroaryl compounds was confirmed by X-ray diffraction analysis, which is a common technique for determining the arrangement of atoms within a molecule (Rodinovskaya et al., 2003).

Chemical Reactions and Properties

Related compounds have shown various chemical reactions, including the formation of alkylated products, disulfides, and condensed heterocycles. These reactions are facilitated by the functional groups present in the molecules, such as nitro, thio, and cyano groups (Krauze et al., 1981).

Scientific Research Applications

Antiprotozoal Activity

A study conducted by Fetisov et al. (2021) focused on synthesizing thioaryl ethers of nitropyridine, including derivatives similar to "2-((3-Nitropyridin-2-yl)thio)propanoic acid," demonstrating significant antiprotozoal activities. Their research highlighted the potential of these compounds in developing treatments for protozoal infections, with certain compounds showing enhanced activity, suggesting further exploration into their biological applications (Fetisov et al., 2021).

Synthesis of Uridine Derivatives

Komor et al. (2012) illustrated the application of (5-nitro-2-pyridyl) 2-deoxy-1-thioglycosides, obtained from similar nitropyridine derivatives, in the synthesis of uridine derivatives, potential glycosyltransferases inhibitors. This research underscores the compound's role in synthesizing biologically active molecules, contributing to drug discovery efforts (Komor et al., 2012).

Luminescent Metal Complexes

Kanwal et al. (2020) utilized a compound analogous to "2-((3-Nitropyridin-2-yl)thio)propanoic acid" for synthesizing luminescent metal complexes. Their work explores the chemical's utility in creating novel materials with potential applications in sensing and imaging technologies (Kanwal et al., 2020).

Catalyst in Chemical Synthesis

Takenaka et al. (2010) developed helical chiral 2-aminopyridinium ions, with properties akin to those influenced by nitropyridine derivatives, acting as potent dual hydrogen-bonding catalysts. Their findings contribute to the understanding of catalytic mechanisms and the development of more efficient chemical reactions (Takenaka et al., 2010).

Future Directions

The future directions for 2-((3-Nitropyridin-2-yl)thio)propanoic acid are not specified in the sources I found. As a research chemical, its use will likely continue to be in the realm of scientific research .

properties

IUPAC Name

2-(3-nitropyridin-2-yl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4S/c1-5(8(11)12)15-7-6(10(13)14)3-2-4-9-7/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDNTVKNHDLQJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369451
Record name 2-[(3-Nitropyridin-2-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-nitropyridin-2-yl)sulfanylpropanoic Acid

CAS RN

100638-02-6
Record name 2-[(3-Nitropyridin-2-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.